molecular formula C17H20N4O3 B2964235 1-[6-(4-METHOXYPHENYL)-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBONYL]PYRROLIDINE CAS No. 2108348-83-8

1-[6-(4-METHOXYPHENYL)-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBONYL]PYRROLIDINE

Cat. No.: B2964235
CAS No.: 2108348-83-8
M. Wt: 328.372
InChI Key: FHQJDCKMIUVKNE-UHFFFAOYSA-N
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Description

1-[6-(4-METHOXYPHENYL)-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBONYL]PYRROLIDINE is a complex heterocyclic compound It features a triazole ring fused with an oxazine ring, which is further substituted with a methoxyphenyl group and a pyrrolidine moiety

Preparation Methods

The synthesis of 1-[6-(4-METHOXYPHENYL)-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBONYL]PYRROLIDINE typically involves multi-step reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the formation of the oxazine ring. The methoxyphenyl group is introduced through electrophilic substitution reactions, and the pyrrolidine moiety is attached via nucleophilic substitution. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

1-[6-(4-METHOXYPHENYL)-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBONYL]PYRROLIDINE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and oxazine rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes, while the pyrrolidine moiety contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar compounds include other triazole-oxazine derivatives, such as:

  • 1-[6-(4-HYDROXYPHENYL)-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBONYL]PYRROLIDINE
  • 1-[6-(4-CHLOROPHENYL)-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBONYL]PYRROLIDINE

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The unique combination of the methoxyphenyl group and the pyrrolidine moiety in 1-[6-(4-METHOXYPHENYL)-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBONYL]PYRROLIDINE distinguishes it from other derivatives, potentially offering enhanced biological activity and stability.

Properties

IUPAC Name

[6-(4-methoxyphenyl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-23-13-6-4-12(5-7-13)15-10-21-14(11-24-15)16(18-19-21)17(22)20-8-2-3-9-20/h4-7,15H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQJDCKMIUVKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CN3C(=C(N=N3)C(=O)N4CCCC4)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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